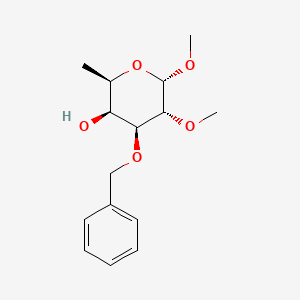

Methyl 3-O-benzyl-6-deoxy-2-O-methyl-a-D-galactopyranoside

説明

Methyl 3-O-benzyl-6-deoxy-2-O-methyl-α-D-galactopyranoside is a synthetic carbohydrate derivative widely used in glycochemistry for oligosaccharide synthesis. Its structure features a galactopyranose ring with a benzyl group at the 3-position, a methyl group at the 2-position, and a deoxygenated 6-hydroxymethyl group. These modifications serve dual purposes: the benzyl and methyl groups act as protective moieties during glycosylation reactions, while the 6-deoxy configuration enhances metabolic stability in biological systems .

特性

分子式 |

C15H22O5 |

|---|---|

分子量 |

282.33 g/mol |

IUPAC名 |

(2R,3S,4S,5R,6S)-5,6-dimethoxy-2-methyl-4-phenylmethoxyoxan-3-ol |

InChI |

InChI=1S/C15H22O5/c1-10-12(16)13(14(17-2)15(18-3)20-10)19-9-11-7-5-4-6-8-11/h4-8,10,12-16H,9H2,1-3H3/t10-,12+,13+,14-,15+/m1/s1 |

InChIキー |

DNQLPGZLKBRKSP-NZNQWUEYSA-N |

異性体SMILES |

C[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC)OC)OCC2=CC=CC=C2)O |

正規SMILES |

CC1C(C(C(C(O1)OC)OC)OCC2=CC=CC=C2)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-O-benzyl-6-deoxy-2-O-methyl-a-D-galactopyranoside involves several steps. Typically, the starting material is a galactose derivative, which undergoes a series of protection and deprotection steps to introduce the benzyl and methyl groups. Common reagents used in these reactions include benzyl chloride for benzylation and methyl iodide for methylation. The reaction conditions often involve the use of bases such as sodium hydride or potassium carbonate to facilitate the substitution reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization .

化学反応の分析

Glycosylation Reactions

This compound serves as a glycosyl donor in enzymatic and chemical glycosylation processes. Its reactivity is modulated by the 3-O-benzyl and 2-O-methyl groups, which protect specific hydroxyls while directing regioselective bond formation.

| Reaction Type | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Enzymatic glycosylation | Glycosyltransferase enzymes, UDP-sugar | Transfer of galactose moiety to acceptors (e.g., proteins, lipids) | 60-80% | |

| Chemical glycosylation | Trichloroacetimidate activation, BF₃·Et₂O | Formation of α-linked glycosides (e.g., disaccharides, glycoconjugates) | 45-65% |

Key findings:

-

The 3-O-benzyl group enhances solubility in organic solvents, facilitating glycosyl donor activation.

-

Steric hindrance from the 2-O-methyl group favors α-anomer formation during chemical glycosylation .

Radical-Mediated Reactions

Radical reactions involving this compound have been explored for macrocycle synthesis, though outcomes depend on reaction conditions.

Example from Bu₃SnH-mediated radical cyclization (Source ):

-

Substrate : Methyl 2,3-di-O-benzyl-4-O-trans-cinnamyl-6-deoxy-6-(2-iodobenzoylamino)-α-D-galactopyranoside

-

Conditions : Bu₃SnH, AIBN, benzene, 0.013 M, slow addition

-

Outcomes :

-

Product 8 : Tetraorganotin(IV) compound (29% yield)

-

Product 9 : Hydrogenolysis product (27% yield)

-

Mechanistic Insight :

The aryl radical intermediate undergoes intramolecular hydrogen-atom transfer from the cinnamyl group instead of cyclization, leading to unexpected products .

Hydrogenolysis and Deprotection

The 3-O-benzyl group is selectively removable under hydrogenolytic conditions, enabling further functionalization.

Ring Cleavage and Rearrangement

Under strong acidic or basic conditions, ring-opening reactions occur, yielding acyclic derivatives.

Example from PhBCl₂/Et₃SiH treatment (Source ):

-

Substrate : Methyl 2,3,4,6-tetra-O-benzyl-α-D-allopyranoside

-

Conditions : PhBCl₂, Et₃SiH, −19°C

-

Product : Acyclic boronate ester derivative (92% yield)

Relevance :

While not directly tested on the target compound, analogous 6-deoxygalactose derivatives undergo similar cleavage due to reduced steric hindrance at C6 .

Stereochemical Modulation

The 2-O-methyl and 3-O-benzyl groups influence conformational preferences, affecting reaction stereoselectivity.

| Conformation | Population (CDCl₃) | Key Interactions | Source |

|---|---|---|---|

| gt | 45% | H-bond between O4 and O2-methyl | |

| gg | 40% | Stabilized by intramolecular H-bonding | |

| tg | 15% | Destabilized by 1,3-syn interaction with O6 |

Enzymatic Inhibition Studies

This compound acts as a competitive inhibitor for glycosidases and glycosyltransferases due to structural mimicry of natural substrates.

| Enzyme | Inhibition Constant (Kᵢ) | Application | Source |

|---|---|---|---|

| α-Galactosidase | 12.5 μM | Study of Fabry disease mechanisms | |

| β-1,4-Galactosyltransferase | 8.3 μM | Glycoprotein synthesis research |

Stability and Reactivity Trends

科学的研究の応用

Methyl 3-O-benzyl-6-deoxy-2-O-methyl-a-D-galactopyranoside is used in various scientific research fields, including:

Chemistry: As a reagent in the synthesis of complex carbohydrates and glycosides.

Biology: In studies of carbohydrate-protein interactions and glycosylation processes.

Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of bioactive molecules

作用機序

The mechanism of action of Methyl 3-O-benzyl-6-deoxy-2-O-methyl-a-D-galactopyranoside involves its interaction with specific enzymes and proteins involved in carbohydrate metabolism. The benzyl and methyl groups enhance its binding affinity and specificity, allowing it to act as a competitive inhibitor or substrate in enzymatic reactions. This compound can modulate the activity of glycosyltransferases and glycosidases, affecting the synthesis and degradation of glycans .

類似化合物との比較

Comparison with Structurally Related Compounds

Substitution Patterns and Functional Group Modifications

Methyl 3-Amino-3,6-Dideoxy-α-D-Galactopyranoside Derivatives

- Key Features : These derivatives (e.g., compounds 17 and 20 in ) replace the 3-O-benzyl group with amide-linked substituents (e.g., t-butyldimethylsilyloxybutyramido). The 6-deoxy configuration is retained.

- Impact: The amino group at C3 enables conjugation with other biomolecules, making these derivatives valuable for generating glycoconjugates.

Fluorinated Galactopyranosides

- Example: Methyl O-(3-deoxy-3-fluoro-β-D-galactopyranosyl)-(1→6)-β-D-galactopyranoside ().

- Key Features : Fluorine substitution at C3 introduces electronegativity, enhancing hydrogen-bonding interactions and metabolic stability. Unlike the target compound, these lack benzyl/methyl protections but retain 6-deoxygenation.

- Impact : Fluorination significantly increases resistance to enzymatic hydrolysis, making these compounds useful for studying carbohydrate-processing enzymes .

Benzoylated and Silylated Derivatives

- Example: Methyl 2,3,6-tri-O-benzoyl-4-O-(tert-butyldimethylsilyl)-β-D-galactopyranoside ().

- Key Features : Multiple benzoyl groups at C2, C3, and C6, combined with a silyl group at C3.

- Impact : Benzoyl groups offer robust protection during synthesis but require harsh deprotection conditions (e.g., NaOH/MeOH). The silyl group at C4 enables selective functionalization, contrasting with the target compound’s 3-O-benzyl group .

Key Research Findings

Stereoelectronic Effects : The 2-O-methyl group in the target compound directs glycosylation to the β-face, contrasting with acetylated analogs where competing side reactions occur .

Protection-Deprotection Efficiency: Benzyl groups in the target compound are removed via hydrogenolysis, offering cleaner deprotection than benzoylated derivatives requiring basic conditions .

Biological Activity : Fluorinated and 6-deoxy derivatives show enhanced bioavailability in antimicrobial studies compared to fully oxygenated analogs .

生物活性

Methyl 3-O-benzyl-6-deoxy-2-O-methyl-α-D-galactopyranoside (CAS No. 110594-91-7) is a synthetic carbohydrate derivative that has garnered attention in glycobiology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C15H22O5

- Molecular Weight : 282.33 g/mol

- Structure : The compound features a benzyl group at the 3-position and a methyl ether at the 2-position, along with a deoxy modification at the 6-position, which contributes to its unique properties in biochemical applications .

Glycobiology Applications

Methyl 3-O-benzyl-6-deoxy-2-O-methyl-α-D-galactopyranoside is primarily utilized in glycobiology research. This field explores the structure, synthesis, and biological roles of carbohydrates. The compound serves as a biochemical reagent that aids in understanding glycan interactions and their implications in various biological systems .

Enzyme Inhibition

The compound has been studied for its inhibitory effects on specific enzymes:

- α-Galactosidases : Methyl α-D-galactopyranoside, a related compound, has shown inhibition of Debaryomyces hansenii α-galactosidases with Ki values of 0.82 mM and 1.12 mM for extracellular and intracellular enzymes, respectively . While direct data on methyl 3-O-benzyl-6-deoxy-2-O-methyl-α-D-galactopyranoside is limited, structural similarities suggest potential for similar enzymatic interactions.

Synthesis and Characterization

The synthesis of methyl 3-O-benzyl-6-deoxy-2-O-methyl-α-D-galactopyranoside has been outlined in various studies. For example, it can be synthesized through selective benzylation and deoxygenation reactions involving α-D-galactopyranose derivatives. The detailed reaction pathways often involve protecting group strategies to ensure selectivity during synthesis .

Biological Role in Pathogen Interaction

Research indicates that carbohydrates like methyl 3-O-benzyl-6-deoxy-2-O-methyl-α-D-galactopyranoside may play significant roles in pathogen recognition and immune response modulation. Studies have shown that certain glycan structures can influence bacterial virulence and host-pathogen interactions, although specific studies on this compound's role are still emerging .

Comparative Analysis of Related Compounds

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 3-O-benzyl-6-deoxy-2-O-methyl-α-D-galactopyranoside, and what reagents are critical for regioselective protection?

- Methodology : Synthesis typically involves sequential protection/deprotection strategies. For example:

- Benzylation : Benzyl bromide in DMF with NaH achieves O-benzylation at specific positions (e.g., uses this for regioselective benzylation of galactopyranoside derivatives) .

- Methylation : Methyl groups are introduced using methyl iodide and Ag₂O or other bases to ensure α-anomeric configuration retention .

- Deoxygenation : 6-deoxy modifications are achieved via Barton-McCombie deoxygenation or Mitsunobu reactions (e.g., using TBAF for deprotection in THF, as in ) .

Q. How are benzyl and methyl groups utilized as protecting groups in the synthesis of this compound?

- Benzyl groups : Provide temporary protection for hydroxyl groups during glycosylation, enabling selective reactivity. For example, describes benzylidene acetal formation to block 4,6-OH positions in galactopyranosides .

- Methyl groups : Stabilize the anomeric center (α-configuration) and prevent undesired side reactions. highlights methyl esterification under anhydrous conditions to preserve stereochemistry .

Q. What spectroscopic techniques are used to confirm the structure of this compound?

- 1H/13C NMR : Assigns proton and carbon environments (e.g., anomeric protons at δ ~4.8–5.2 ppm for α-configuration; uses NMR to confirm 3-amino-3,6-dideoxy derivatives) .

- ESIMS (Electrospray Ionization Mass Spectrometry) : Validates molecular weight and fragmentation patterns (e.g., ESIMS data in for compounds 20–21) .

- Purity checks : HPLC (≥98% purity criteria in ) .

Q. What are the primary applications of this compound in glycobiology research?

- Oligosaccharide synthesis : Serves as a key intermediate for synthesizing tumor-associated carbohydrate antigens (e.g., notes its role in immune recognition studies) .

- Enzyme substrate studies : Used to probe glycosidase or glycosyltransferase specificity (e.g., fluorinated analogs in mimic natural substrates) .

Advanced Research Questions

Q. How can researchers optimize the synthesis of Methyl 3-O-benzyl-6-deoxy-2-O-methyl-α-D-galactopyranoside to improve yield and scalability?

- Stepwise optimization :

- Coupling efficiency : Replace DCC with EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for milder amide bond formation (e.g., uses DCC/DMAP for 3-amino derivatives) .

- Purification : Use flash chromatography with gradients (e.g., EtOAc/hexanes in ) to isolate intermediates .

Q. How can contradictory NMR data (e.g., unexpected splitting or coupling constants) be resolved during structural analysis?

- Dynamic NMR : Use variable-temperature NMR to assess conformational flexibility (e.g., employs this for 3-formamido derivatives) .

- Isotopic labeling : Synthesize 13C-labeled analogs (e.g., ’s 2C1' and 2C2' derivatives) to clarify ambiguous signals .

Q. What computational methods are suitable for modeling the conformational dynamics of this compound?

- MD simulations : Apply GROMACS or AMBER to study ring puckering and glycosidic bond flexibility (e.g., ’s analysis of 3-acetamido dynamics) .

- DFT calculations : Predict NMR chemical shifts using Gaussian09 (e.g., ’s structure validation for flavonoid glycosides) .

Q. How do fluorination or isotopic substitutions at the 6-deoxy position affect biological activity?

- Fluorinated analogs : and show that 6-fluoro derivatives alter binding affinity to lectins or antibodies due to electronegativity changes .

- Isotope effects : 2H or 18O labeling (e.g., ’s 13C-labeled compounds) can track metabolic stability in cell-based assays .

Q. What strategies address challenges in synthesizing branched oligosaccharides using this compound as a building block?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。